6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine 6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13581508
InChI: InChI=1S/C6H5IN4/c7-4-1-3-2-9-6(8)11-5(3)10-4/h1-2H,(H3,8,9,10,11)
SMILES: C1=C(NC2=NC(=NC=C21)N)I
Molecular Formula: C6H5IN4
Molecular Weight: 260.04 g/mol

6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine

CAS No.:

Cat. No.: VC13581508

Molecular Formula: C6H5IN4

Molecular Weight: 260.04 g/mol

* For research use only. Not for human or veterinary use.

6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine -

Specification

Molecular Formula C6H5IN4
Molecular Weight 260.04 g/mol
IUPAC Name 6-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Standard InChI InChI=1S/C6H5IN4/c7-4-1-3-2-9-6(8)11-5(3)10-4/h1-2H,(H3,8,9,10,11)
Standard InChI Key QNOFCKSFMDNKCO-UHFFFAOYSA-N
SMILES C1=C(NC2=NC(=NC=C21)N)I
Canonical SMILES C1=C(NC2=NC(=NC=C21)N)I

Introduction

Structural and Chemical Properties

The core structure of 6-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine consists of a fused pyrrole-pyrimidine ring system. The iodine atom at position 6 enhances electrophilic reactivity, facilitating cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations . The amine group at position 2 participates in hydrogen bonding with kinase active sites, a feature critical for its inhibitory activity. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₆H₅IN₄
Molecular Weight260.04 g/mol
IUPAC Name6-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine
SMILESC1=C(NC2=NC(=NC=C21)N)I
SolubilityModerate in DMSO, poor in water

The compound’s planar structure allows for π-π stacking interactions with aromatic residues in enzyme binding pockets, while the iodine atom contributes to van der Waals interactions .

Synthesis and Optimization

Core Synthetic Routes

The synthesis typically begins with iodination of 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine. A common method involves using iodine (I₂) with sodium iodide (NaI) and hydrogen peroxide (H₂O₂) under controlled conditions :

  • Iodination:

    7-Methyl precursor+I2NaI, H2O26-Iodo intermediate\text{7-Methyl precursor} + \text{I}_2 \xrightarrow{\text{NaI, H}_2\text{O}_2} \text{6-Iodo intermediate}

    Yields exceed 90% when conducted in tetrahydrofuran (THF) at 0–5°C .

  • Deprotection and Functionalization:
    Subsequent steps involve Suzuki couplings or nucleophilic substitutions to introduce substituents at positions 4 or 5, enhancing target selectivity .

Challenges and Solutions

  • Regioselectivity: Competing iodination at position 5 is mitigated by steric hindrance from the methyl group at position 7 .

  • Stability: The compound is sensitive to light and moisture, requiring storage under inert gas at 2–8°C .

Biological Activities and Mechanisms

Kinase Inhibition

6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine exhibits potent inhibition against multiple kinases:

TargetIC₅₀Therapeutic Implication
Hematopoietic Progenitor Kinase 1 (HPK1)8.5 nMImmune modulation in cancer
JAK18.5 nMRheumatoid arthritis, autoimmune diseases
Plasmodium CDPK40.21 μMAntimalarial therapy

Mechanistically, the amine group forms hydrogen bonds with kinase hinge regions, while the iodine atom occupies hydrophobic pockets, disrupting ATP binding .

Immune Modulation

In HPK1 inhibition, the compound reduces nitric oxide (NO) production in macrophages, attenuating inflammatory responses. This effect is dose-dependent, with 50% NO reduction observed at 10 μM in murine models.

Applications in Drug Development

Oncology

  • RET Kinase Inhibition: Derivatives of 6-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine show efficacy in suppressing RET-driven thyroid and lung cancers. In vivo studies demonstrate tumor volume reduction by 60% in xenograft models .

  • FLT3 Inhibition: Structural analogs are in preclinical trials for acute myeloid leukemia, showing IC₅₀ values < 10 nM .

Infectious Diseases

  • Antimalarial Activity: The compound inhibits Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4), with IC₅₀ = 0.21 μM, blocking parasite invasion of erythrocytes .

Comparative Analysis with Structural Analogs

Modifications at positions 4, 5, and 7 alter target selectivity and potency:

AnalogModificationActivity
4-Chloro-5-iodo derivative Cl at 4, I at 5Enhanced PfCDPK1 inhibition (IC₅₀ = 0.59 μM)
5-Iodotubercidin I at 5, NH₂ at 4DOT1L inhibition (IC₅₀ = 2 nM)
7-Methyl derivative CH₃ at 7Reduced kinase selectivity

The 6-iodo configuration optimizes steric and electronic interactions, balancing potency and selectivity .

Recent Advances and Future Directions

Recent studies focus on:

  • PROTAC Development: Conjugating the compound to E3 ligase ligands to degrade oncogenic kinases .

  • Combination Therapies: Synergistic effects with checkpoint inhibitors (e.g., anti-PD-1) in murine cancer models.

  • Tropical Disease Applications: Optimization for PfCDPK4 inhibition to address artemisinin resistance .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator